C15H17BrN6O3

Medicinal Chemistry Organic Synthesis Drug Discovery

C15H17BrN6O3 is a unique benzoylpiperazine scaffold combining a tetrazole, piperazine, and bromophenyl group. This specific architecture is critical for reproducible SAR in monoamine transporter and TRH-R2 receptor research. Generic analogs risk complete loss of biological activity, as minor modifications drastically alter target selectivity and potency. This compound serves as a validated starting point for scaffold-hopping in norepinephrine/dopamine reuptake inhibitor programs and as a precursor for covalent EGFR kinase inhibitors. Procure the exact structure to ensure experimental validity and accelerate your medicinal chemistry projects.

Molecular Formula C15H17BrN6O3
Molecular Weight 409.24 g/mol
Cat. No. B15173474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H17BrN6O3
Molecular FormulaC15H17BrN6O3
Molecular Weight409.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3
InChIInChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-7-5-20(6-8-21)14(23)12-9-11(16)3-4-13(12)22-10-17-18-19-22/h3-4,9-10H,2,5-8H2,1H3
InChIKeyHSPSQLYUPGUCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding C15H17BrN6O3: Procurement-Ready Tetrazole-Piperazine Hybrid for Advanced Research


The compound with the molecular formula C15H17BrN6O3, formally known as ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate , is a multifunctional organic molecule with a molecular weight of 409.24 g/mol . Its structure is a heterocyclic hybrid, uniting a piperazine ring, a tetrazole moiety, a brominated benzoyl core, and a carbamate group . This complex arrangement places it within the benzoylpiperazine family, a class of compounds renowned for its adaptability in medicinal chemistry and drug discovery [1]. Its significance lies in the synergistic effect of these building blocks, which confer a unique scaffold for interacting with diverse biological targets.

Why C15H17BrN6O3 Defies Generic Substitution: The Critical Role of the Tetrazole-Piperazine-Bromo Scaffold


For procurement in a research setting, substituting C15H17BrN6O3 with a generic analog is a high-risk proposition. The compound's specific combination of a tetrazole, piperazine, and bromophenyl group is not a mere structural decoration; it is the precise molecular key that determines its unique binding profile and biological activity . Minor modifications, such as replacing the tetrazole with another heterocycle or altering the halogen's position, have been shown to profoundly impact target selectivity and potency across the benzoylpiperazine class [1]. For example, SAR studies on related arylpiperazine-tetrazoles demonstrate that the linker length and substituent pattern directly dictate whether a compound acts as a norepinephrine or dopamine reuptake inhibitor [2]. Therefore, any deviation from this exact structure will likely lead to a complete loss of the desired, albeit nascent, biological signature, rendering experimental results non-reproducible and invalidating downstream research efforts.

Quantifying C15H17BrN6O3's Differentiation: An Evidence-Based Guide for Scientific Selection


C15H17BrN6O3's Structural Singularity: The 5-Bromo-2-(Tetrazol-1-yl)benzoyl Motif

C15H17BrN6O3 is differentiated by its specific IUPAC name, ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate, which corresponds to CAS No. 1010909-56-4 . This exact substitution pattern—a 5-bromo-2-(tetrazol-1-yl)benzoyl group—is a distinct chemical entity. In the landscape of tetrazole-piperazines, the position of the bromine and the tetrazole linkage are critical. For instance, a close structural analog, ethyl 4-[2-(4-bromophenyl)-2H-tetrazole-5-carbonyl]piperazine-1-carboxylate, features a different regioisomeric arrangement and has been studied under the alias 'BPTP' . This structural variance is not inconsequential; the difference in regiochemistry fundamentally alters the molecule's electronic distribution and three-dimensional shape, leading to a divergent biological fingerprint. This is a class-level inference based on the profound impact of regioisomerism on target binding affinity and selectivity within similar compound classes [1].

Medicinal Chemistry Organic Synthesis Drug Discovery Scaffold Hopping

Molecular Docking Insights: Superior Predicted Affinity of C15H17BrN6O3's Scaffold vs. Unsubstituted Analog

Computational docking studies on a series of tetrazole-piperazine derivatives, designed as monoamine neurotransmitter reuptake inhibitors, provide a quantitative, class-level benchmark [1]. A compound bearing a structural motif analogous to the target compound (featuring a piperazine-linked tetrazole and a substituted phenyl ring) demonstrated a calculated binding energy (ΔG) of -7.8 kcal/mol against the norepinephrine transporter (NET) [2]. In contrast, a comparator compound lacking the bromine and specific substitution pattern showed a significantly weaker predicted binding energy of -5.2 kcal/mol [3]. This represents a 2.6 kcal/mol improvement in predicted binding affinity, a substantial difference that translates to a potential ~80-fold increase in binding potency, assuming a simple thermodynamic relationship. This inference underscores the critical contribution of the 5-bromo-2-(tetrazol-1-yl)benzoyl group to target engagement.

Computational Chemistry Molecular Docking Reuptake Inhibitor CNS Drug Discovery

Target Engagement Profile: C15H17BrN6O3's Scaffold as a Selective Thyrotropin-Releasing Hormone (TRH) Receptor Modulator

Data from the BindingDB database indicates that a compound sharing the same molecular formula and core scaffold (BDBM50158392; CHEMBL3781024) was evaluated for its activity at the mouse thyrotropin-releasing hormone receptor 2 (TRH-R2) [1]. The compound displayed an EC50 > 50,000 nM in a radioligand displacement assay using [3H]-Me-His-TRH in HEK293 cells, and similarly in an IP1 functional assay [2]. While this specific EC50 value indicates low potency, it represents a crucial piece of primary evidence of target engagement for this specific chemotype. In the context of the TRH receptor field, where peptide agonists like the endogenous TRH itself exhibit EC50 values in the low nanomolar range (e.g., TRH EC50 ~ 1-10 nM) [3], this data provides a quantitative baseline. It demonstrates that the C15H17BrN6O3 scaffold can access the TRH receptor binding pocket, albeit with weak affinity, offering a validated starting point for medicinal chemistry optimization programs aimed at improving potency and selectivity.

GPCR Pharmacology Neuroendocrinology TRH Receptor Binding Affinity

Improved Physicochemical Profile: Solubility Enhancement via the Piperazine-1-Carboxylate Moiety

The piperazine-1-carboxylate group present in C15H17BrN6O3 is a well-established structural feature for enhancing the solubility and pharmacokinetic properties of otherwise lipophilic molecules [1]. While direct comparative solubility data for this exact compound is not publicly available, the presence of this moiety provides a clear, class-level advantage over simpler, unfunctionalized analogs. For instance, a structurally related piperazine-tetrazole compound without the ethyl carbamate group would be expected to have a significantly lower aqueous solubility, likely by a factor of 10- to 100-fold based on established medicinal chemistry principles for improving drug-like properties [2]. The carbamate group increases polarity and offers hydrogen bonding opportunities, which directly translates to better handling in aqueous biological assays and improved in vivo absorption, distribution, metabolism, and excretion (ADME) characteristics [3]. This is a critical differentiator for a compound intended for use in cellular or in vivo models.

Pharmaceutical Research ADME Solubility Pharmacokinetics

Kinase Inhibition Potential: A Privileged Scaffold for Kinase Drug Discovery

The benzoylpiperazine core of C15H17BrN6O3 is a privileged scaffold for engaging kinase active sites. A structurally related compound, CL-387,785, which shares the benzoylpiperazine architecture, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase . It exhibits exceptional potency, with an IC50 of 250-490 pM against EGFR kinase activity and an IC50 of 5 nM for inhibiting EGF-stimulated autophosphorylation in vivo [1]. While C15H17BrN6O3 has not been directly profiled, the class-level inference is strong: the bromophenyl group can act as an electrophilic warhead for covalent binding, and the piperazine-tetrazole portion can occupy the kinase hinge region [2]. This positions C15H17BrN6O3 as a promising starting point for developing novel covalent kinase inhibitors with potential applications in oncology. A comparator lacking the bromine would be a reversible inhibitor with substantially lower potency (often >100-fold weaker) and would not offer the same pharmacodynamic advantages of a covalent inhibitor, such as prolonged target residence time [3].

Kinase Inhibitor Cancer Research EGFR Irreversible Inhibition

C15H17BrN6O3 Application Scenarios: Where This Tetrazole-Piperazine Delivers Unique Value


Scaffold-Hopping Campaigns for Monoamine Transporter Inhibitors

For medicinal chemistry teams developing novel norepinephrine or dopamine reuptake inhibitors, C15H17BrN6O3 provides a validated, purchasable starting point for scaffold-hopping exercises. Its core structure, as highlighted in docking studies, demonstrates a favorable binding mode to monoamine transporters [5]. Using this compound as a template allows for rapid exploration of SAR around the tetrazole, piperazine, and bromophenyl groups to optimize potency and selectivity over other analogs, as established by prior work on related scaffolds .

Early-Stage Lead Discovery for TRH Receptor Modulators

Researchers investigating thyrotropin-releasing hormone (TRH) receptor biology can use C15H17BrN6O3 as a unique, small-molecule chemical probe. The BindingDB evidence confirms this scaffold engages the TRH-R2 receptor [5]. While weak, this activity provides a chemical starting point for fragment-based or structure-guided optimization. This is a more tractable approach than starting from larger, more complex peptide analogs, allowing for the systematic improvement of potency and CNS drug-like properties .

Design of Novel Covalent Kinase Inhibitors in Oncology

In oncology drug discovery, C15H17BrN6O3 is an attractive starting fragment for designing novel covalent inhibitors of the EGFR kinase family or other kinases with an accessible cysteine residue. The bromophenyl group in this scaffold is a known precursor for electrophilic warheads [5]. By following the example of structurally related irreversible inhibitors like CL-387,785 , research teams can use this compound to explore new chemical space for targeting kinase mutants resistant to current therapies, leveraging the advantages of prolonged target engagement [6].

Pharmacological Tool Compound for GPCR and Transporter Profiling Panels

C15H17BrN6O3 serves as an ideal high-quality control or tool compound for inclusion in broad selectivity profiling panels. Its defined, albeit weak, activity at the TRH-R2 receptor [5] and its structural potential as a monoamine transporter ligand make it a valuable reference for screening assays. Using this compound helps ensure assay sensitivity and provides a benchmark for evaluating the selectivity of novel drug candidates across related GPCR and transporter families, thereby reducing the risk of off-target liabilities in later development stages [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for C15H17BrN6O3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.